An In-depth Technical Guide to 2-chloro-N-(4-phenylbutyl)acetamide: Synthesis, Reactivity, and Potential Applications in Drug Discovery
An In-depth Technical Guide to 2-chloro-N-(4-phenylbutyl)acetamide: Synthesis, Reactivity, and Potential Applications in Drug Discovery
Disclaimer: As of the latest update of this guide, a specific CAS (Chemical Abstracts Service) number for 2-chloro-N-(4-phenylbutyl)acetamide has not been officially registered. This suggests that the compound is not widely commercially available or extensively documented in public chemical databases. The following technical guide has been constructed based on established principles of organic chemistry, extensive literature on analogous N-substituted 2-chloroacetamides, and the known properties of its constituent chemical moieties. This document is intended for research and development professionals and aims to provide a comprehensive theoretical and practical framework for the synthesis, characterization, and potential utilization of this novel compound.
Introduction and Rationale
N-substituted 2-chloroacetamides represent a cornerstone class of chemical intermediates and pharmacologically active agents. The inherent reactivity of the α-chloro group makes them versatile precursors for a wide array of more complex molecules, particularly heterocyclic systems.[1][2] Furthermore, this electrophilic center is frequently employed as a "warhead" in the design of covalent inhibitors, which form irreversible bonds with specific amino acid residues (often cysteine) in target proteins.[3][4] This mode of action can lead to enhanced potency and prolonged duration of effect, making it a highly attractive strategy in modern drug discovery.
This guide focuses on the specific, yet undocumented, molecule: 2-chloro-N-(4-phenylbutyl)acetamide. The structure combines the reactive chloroacetamide moiety with a 4-phenylbutyl group. The latter is a lipophilic substituent known to influence pharmacokinetic properties, potentially enhancing membrane permeability and interaction with hydrophobic binding pockets. This technical whitepaper will provide a projected pathway for its synthesis, explore its likely chemical behavior, and postulate its potential applications, all grounded in authoritative scientific literature.
Chemical Identity and Predicted Physicochemical Properties
The logical starting point for investigating a novel compound is to define its structure and predict its key physicochemical properties. These parameters are crucial for anticipating its behavior in both chemical reactions and biological systems.
Molecular Structure
-
IUPAC Name: 2-chloro-N-(4-phenylbutyl)acetamide
-
Molecular Formula: C₁₂H₁₆ClNO
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Molecular Weight: 225.71 g/mol
-
Core Components:
-
2-Chloroacetamide Group: A reactive electrophilic moiety responsible for the compound's utility as a synthetic building block and potential covalent modifier.
-
4-Phenylbutyl Group: A non-polar side chain derived from 4-phenylbutan-1-amine, which is expected to contribute to the molecule's overall lipophilicity.[5]
-
Predicted Physicochemical Data
The following table summarizes the predicted physicochemical properties for 2-chloro-N-(4-phenylbutyl)acetamide. These values are estimated based on computational models and data from structurally similar compounds, such as N-substituted amides and phenylalkanes.[6][7][8]
| Property | Predicted Value | Significance in Drug Discovery |
| LogP (Octanol-Water Partition Coefficient) | ~3.0 - 3.5 | Indicates high lipophilicity, suggesting good membrane permeability but potentially lower aqueous solubility. |
| Topological Polar Surface Area (TPSA) | 29.1 Ų | A low TPSA value is generally associated with good cell membrane permeability and blood-brain barrier penetration.[9] |
| Hydrogen Bond Donors | 1 (Amide N-H) | Influences solubility and receptor binding interactions. |
| Hydrogen Bond Acceptors | 1 (Carbonyl O) | Affects solubility and the potential for forming hydrogen bonds with biological targets. |
| Rotatable Bonds | 6 | A higher number of rotatable bonds provides conformational flexibility, which can be advantageous for fitting into a binding site but may also carry an entropic penalty upon binding. |
| Boiling Point | > 300 °C (estimated) | Amides typically exhibit high boiling points due to strong intermolecular hydrogen bonding.[7] |
| Melting Point | Solid at room temperature (estimated) | Most simple amides are solids at ambient temperatures.[6] |
Synthesis and Characterization
The most direct and logical synthetic route to 2-chloro-N-(4-phenylbutyl)acetamide is the N-chloroacetylation of its corresponding primary amine precursor, 4-phenylbutan-1-amine. This is a standard amide bond formation reaction.
Proposed Synthetic Pathway
The synthesis involves a nucleophilic acyl substitution where the amino group of 4-phenylbutan-1-amine attacks the electrophilic carbonyl carbon of chloroacetyl chloride.
Caption: Proposed synthesis of 2-chloro-N-(4-phenylbutyl)acetamide.
Detailed Experimental Protocol
This protocol is adapted from standard procedures for the chloroacetylation of primary and secondary amines.[10][11] Extreme caution must be exercised when handling chloroacetyl chloride, as it is highly corrosive, toxic, and reacts violently with water. [12][13][14]
-
Reaction Setup: To a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-phenylbutan-1-amine (1.0 eq) and a suitable dry, aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Addition of Base: Add a non-nucleophilic base, such as triethylamine (1.1 - 1.2 eq) or pyridine, to the solution. The base acts as a scavenger for the hydrochloric acid (HCl) byproduct generated during the reaction.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath. This is critical to control the exothermic nature of the reaction.
-
Addition of Acylating Agent: Add chloroacetyl chloride (1.05 eq) dropwise to the stirred solution over 15-30 minutes, ensuring the internal temperature remains below 10 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress can be monitored by Thin-Layer Chromatography (TLC) until the starting amine is fully consumed.[15][16]
-
Workup:
-
Quench the reaction by slowly adding water or a dilute acid solution (e.g., 1M HCl) to neutralize the excess base.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., DCM).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.
Analytical Characterization
To confirm the identity and purity of the synthesized 2-chloro-N-(4-phenylbutyl)acetamide, a combination of standard analytical techniques should be employed:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the molecular structure by showing characteristic peaks for the phenyl, butyl, and chloroacetamide protons and carbons.
-
Mass Spectrometry (MS): Techniques like Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS) will confirm the molecular weight of the compound.[17]
-
Infrared (IR) Spectroscopy: Will show characteristic absorption bands for the N-H bond (~3300 cm⁻¹) and the amide carbonyl (C=O) group (~1650 cm⁻¹).
-
High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final compound.[18]
Chemical Reactivity and Synthetic Utility
The primary driver of this molecule's reactivity is the C-Cl bond, which is activated by the adjacent electron-withdrawing carbonyl group. This makes the methylene carbon highly electrophilic and susceptible to nucleophilic substitution.
Nucleophilic Substitution Reactions
The chlorine atom can be readily displaced by a variety of nucleophiles, making 2-chloro-N-(4-phenylbutyl)acetamide a valuable intermediate for synthesizing more complex molecules.[1]
Caption: Reactivity of the chloroacetamide moiety with nucleophiles.
This reactivity is widely exploited in medicinal chemistry to synthesize libraries of compounds for structure-activity relationship (SAR) studies. For example, reaction with substituted anilines or thiophenols can generate novel derivatives with diverse biological profiles.[19][20]
Role as a Covalent "Warhead"
In drug development, chloroacetamides are recognized as effective electrophilic "warheads" for creating covalent inhibitors.[3] They can form a stable, irreversible thioether bond with the sulfhydryl group of cysteine residues within the active site of a target protein.
This covalent bonding can offer significant advantages:
-
Increased Potency: The irreversible nature of the bond can lead to higher efficacy.
-
Prolonged Target Occupancy: The drug's effect can last longer than its plasma half-life.
-
Selectivity: By targeting less conserved cysteine residues, high selectivity for a specific protein can be achieved.
However, the high reactivity of chloroacetamides also poses a risk of off-target reactions, which can lead to toxicity. Therefore, careful molecular design is required to ensure the warhead's reactivity is attenuated until it reaches the intended target.[4]
Potential Applications in Research and Drug Development
Based on extensive research into analogous N-substituted chloroacetamides, 2-chloro-N-(4-phenylbutyl)acetamide can be projected to have potential applications in several therapeutic areas.
-
Antimicrobial Agents: Numerous N-(substituted phenyl)-2-chloroacetamides have demonstrated significant activity against Gram-positive bacteria and yeasts.[9] The lipophilicity conferred by the phenylbutyl group may enhance the compound's ability to penetrate bacterial cell walls.
-
Anticancer Agents: The chloroacetamide moiety is a key feature in several classes of anticancer compounds, where it acts by alkylating biological macromolecules.[19][20] The phenylbutyl substituent could direct the molecule towards specific protein targets involved in cancer signaling.
-
Enzyme Inhibitors: As a covalent modifier, this compound could be used as a starting point to develop potent and selective inhibitors for enzymes with a reactive cysteine in their active site, such as certain kinases, proteases, or phosphatases.[3]
Safety, Handling, and Storage
Given the lack of specific toxicological data for 2-chloro-N-(4-phenylbutyl)acetamide, a cautious approach based on its constituent parts and chemical class is mandatory.
-
Handling:
-
The primary hazard in its synthesis is chloroacetyl chloride . It is extremely corrosive, a lachrymator, and toxic upon inhalation or skin contact.[13][21][22] All manipulations must be performed in a certified chemical fume hood.
-
Personal Protective Equipment (PPE) is non-negotiable: a lab coat, chemical-resistant gloves (e.g., nitrile), and tightly sealed safety goggles or a face shield are required.[14]
-
The final product, a chloroacetamide derivative, should also be handled with care, as this class of compounds can be skin and eye irritants.[9]
-
-
Storage:
Conclusion
While 2-chloro-N-(4-phenylbutyl)acetamide remains a novel chemical entity without a registered CAS number, its structure suggests significant potential as both a versatile synthetic intermediate and a lead compound in drug discovery. Its synthesis is straightforward via the chloroacetylation of 4-phenylbutan-1-amine, a well-established chemical transformation. The combination of a reactive electrophilic warhead with a lipophilic phenylbutyl tail makes it an intriguing candidate for developing covalent inhibitors, antimicrobial agents, or anticancer therapeutics. This guide provides the foundational knowledge for researchers to synthesize, characterize, and explore the potential of this promising molecule, while strictly adhering to all necessary safety protocols.
References
-
Abdel-Latif, E. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. Taylor & Francis Online. [Link]
-
Chemistry Stack Exchange. (2022). Acetylation of Secondary amines. [Link]
-
Abdel-Latif, E. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. ResearchGate. [Link]
-
Kavala, V., et al. (2018). An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral conditions. Taylor & Francis Online. [Link]
-
Kavala, V., et al. (2018). An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral conditions. ResearchGate. [Link]
-
Kumar, S., et al. (2019). Synthesis, molecular modelling and biological significance of N-(4-(4-bromophenyl) thiazol-2-yl)-2-chloroacetamide derivatives as prospective antimicrobial and antiproliferative agents. PMC. [Link]
-
Loba Chemie. (2019). CHLOROACETYL CHLORIDE FOR SYNTHESIS MSDS. [Link]
-
ScienceLab.com. (2005). Chloroacetyl Chloride MSDS. [Link]
-
Vovk, I., et al. (2020). Analysis of Derivatized N-Acyl Amino Acid Surfactants Using HPLC and HPLC/MS. MDPI. [Link]
-
ProQuest. (n.d.). Characterisation of twelve newly synthesised N-(substituted phenyl)-2-chloroacetamides with QSAR analysis and antimicrobial activity tests. [Link]
-
Al-wsahby, A., et al. (n.d.). Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono. PMC. [Link]
-
Krishna Solvechem Ltd. (n.d.). Chloroacetyl chloride CAS No - MATERIAL SAFETY DATA SHEET. [Link]
-
Shaw, P. D., et al. (1997). Detecting and characterizing N-acyl-homoserine lactone signal molecules by thin-layer chromatography. PMC. [Link]
-
Kavala, V., et al. (2018). An expedient, chemoselective N-chloroacetylation of aminoalcohols under metal-free bio-compatible conditions. Taylor & Francis Online. [Link]
-
MDPI. (n.d.). Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery. [Link]
-
ResearchGate. (2025). N-(substituted phenyl)-2-chloroacetamides: LSER and LFER study. [Link]
-
Inchem.org. (n.d.). ICSC 0845 - CHLOROACETYL CHLORIDE. [Link]
-
MDPI. (n.d.). Profiling of Disubstituted Chloroacetamides' Potential Biological Activity by Liquid Chromatography. [Link]
-
Semantic Scholar. (n.d.). Detecting and characterizing N-acyl-homoserine lactone signal molecules by thin-layer chromatography. [Link]
-
Gosset-Erard, C., et al. (2024). Structural characterization of N-acyl-homoserine lactones from bacterial quorum sensing using LC-MS/MS analyses after Paternò-Büchi derivatization in solution. PubMed. [Link]
-
ACS Publications. (n.d.). Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis[thienopyridines]. [Link]
-
Lumen Learning. (n.d.). Physical Properties of Amides. [Link]
-
Chemistry LibreTexts. (2022). 15.14: Physical Properties of Amides. [Link]
-
A reliable and easy method for synthesis of nitrogen-containing compounds. (n.d.). [Link]
- Google Patents. (n.d.). US6372938B1 - Synthesis of 4-phenylbutyric acid.
-
Research and Reviews. (2022). A Brief Overview on Physicochemical Properties in Medicinal Chemistry. [Link]
-
PubMed. (n.d.). Physicochemical and biological properties of novel amide-based steroidal inhibitors of NMDA receptors. [Link]
-
PubChem. (n.d.). Benzenebutanamine. [Link]
-
Wikipedia. (n.d.). Phenethylamine. [Link]
- Google Patents. (n.d.). EP1404638B1 - Synthesis of 4-phenylbutyric acid.
-
PubMed. (n.d.). Synthesis and bio-physicochemical properties of amide-functionalized N-methylpiperazinium surfactants. [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Chloroacetamides - Enamine [enamine.net]
- 4. mdpi.com [mdpi.com]
- 5. Benzenebutanamine | C10H15N | CID 83242 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 15.15 Physical Properties of Amides | The Basics of General, Organic, and Biological Chemistry [courses.lumenlearning.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. rroij.com [rroij.com]
- 9. Characterisation of twelve newly synthesised N-(substituted phenyl)-2-chloroacetamides with QSAR analysis and antimicrobial activity tests - ProQuest [proquest.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. tandfonline.com [tandfonline.com]
- 12. lobachemie.com [lobachemie.com]
- 13. fishersci.com [fishersci.com]
- 14. chem.pharmacy.psu.ac.th [chem.pharmacy.psu.ac.th]
- 15. Detecting and characterizing N-acyl-homoserine lactone signal molecules by thin-layer chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 16. semanticscholar.org [semanticscholar.org]
- 17. benchchem.com [benchchem.com]
- 18. mdpi.com [mdpi.com]
- 19. Synthesis, molecular modelling and biological significance of N-(4-(4-bromophenyl) thiazol-2-yl)-2-chloroacetamide derivatives as prospective antimicrobial and antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis[thienopyridines] - PMC [pmc.ncbi.nlm.nih.gov]
- 21. kscl.co.in [kscl.co.in]
- 22. ICSC 0845 - CHLOROACETYL CHLORIDE [inchem.org]
